7-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4'-piperidine]
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Overview
Description
7-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4’-piperidine] is a synthetic organic compound characterized by a spirocyclic structure, which includes a benzofuran moiety fused to a piperidine ring. The trifluoromethyl group attached to the benzofuran ring imparts unique chemical properties, making this compound of significant interest in various fields of scientific research.
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may interact with their targets in several ways . For instance, they may inhibit or activate enzymes, bind to receptors altering their activity, or interfere with the synthesis or function of essential biomolecules.
Pharmacokinetics
The bioavailability of benzofuran derivatives has been a target of recent compounds, allowing for once-daily dosing . This suggests that these compounds may have favorable pharmacokinetic properties.
Result of Action
Given the biological activities associated with benzofuran compounds, it can be inferred that the compound may have effects such as inhibiting cell growth, reducing oxidative stress, or inhibiting viral replication or bacterial growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4’-piperidine] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with a benzofuran derivative, which undergoes a series of transformations including halogenation, nucleophilic substitution, and cyclization to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the production scale.
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, especially at positions activated by the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
7-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4’-piperidine] has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
7-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4’-piperidine]: shares structural similarities with other spirocyclic compounds and benzofuran derivatives.
Trifluoromethylated Benzofurans: Compounds with similar trifluoromethyl groups attached to the benzofuran ring.
Spirocyclic Piperidines: Compounds with spirocyclic structures involving piperidine rings.
Uniqueness
The unique combination of the trifluoromethyl group and the spirocyclic structure in 7-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4’-piperidine] imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
7-(trifluoromethyl)spiro[2H-1-benzofuran-3,4'-piperidine] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO/c14-13(15,16)10-3-1-2-9-11(10)18-8-12(9)4-6-17-7-5-12/h1-3,17H,4-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQYKXATRHFMDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COC3=C2C=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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